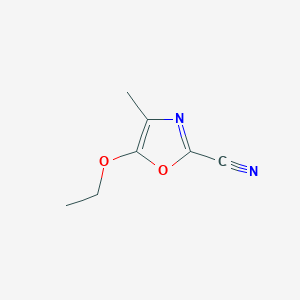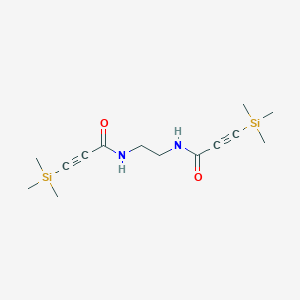
(3-Chloro-4-methylbenzene-1-sulfonyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-methylbenzene-1-sulfonyl)acetic acid is an organic compound with a molecular formula of C9H9ClO4S It is a derivative of benzene, featuring a sulfonyl group and a chloro substituent on the benzene ring, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylbenzene-1-sulfonyl)acetic acid typically involves the sulfonylation of 3-chloro-4-methylbenzene followed by the introduction of the acetic acid group. One common method includes:
Sulfonylation: Reacting 3-chloro-4-methylbenzene with chlorosulfonic acid to form 3-chloro-4-methylbenzenesulfonyl chloride.
Acetylation: The sulfonyl chloride is then reacted with acetic anhydride in the presence of a base to introduce the acetic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(3-Chloro-4-methylbenzene-1-sulfonyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced, altering the compound’s properties.
Hydrolysis: The acetic acid moiety can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-chloro-4-methylbenzene-1-sulfonyl derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfinic acids or sulfides.
科学的研究の応用
(3-Chloro-4-methylbenzene-1-sulfonyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Chloro-4-methylbenzene-1-sulfonyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. The chloro and acetic acid groups contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methylbenzenesulfonyl chloride
- 3-Chloro-4-methylbenzenesulfonic acid
- 4-Methylbenzenesulfonyl chloride
Uniqueness
(3-Chloro-4-methylbenzene-1-sulfonyl)acetic acid is unique due to the presence of both a sulfonyl group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
397862-78-1 |
|---|---|
分子式 |
C9H9ClO4S |
分子量 |
248.68 g/mol |
IUPAC名 |
2-(3-chloro-4-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H9ClO4S/c1-6-2-3-7(4-8(6)10)15(13,14)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChIキー |
QFITUILZQYIIQC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


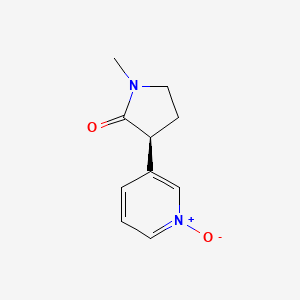
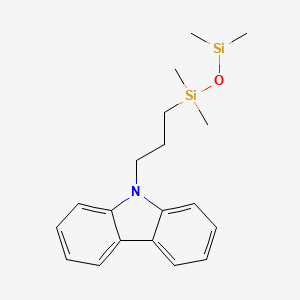
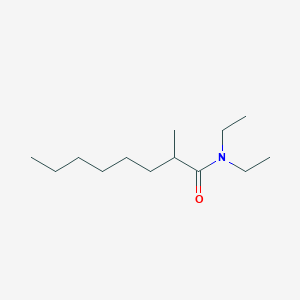
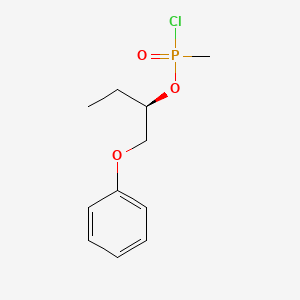
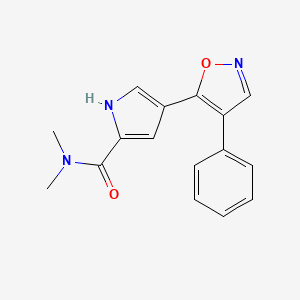
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
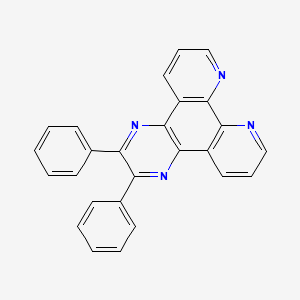
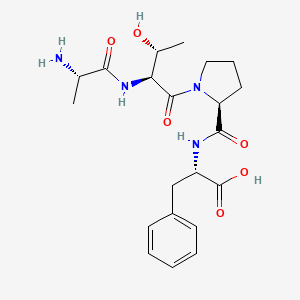
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
